2-(isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
2-(Isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a pyrimidoquinoline derivative characterized by a fused tetracyclic core structure with a pyrimidine-4,6-dione moiety and a partially hydrogenated quinoline system. Its structural uniqueness arises from the isopropylthio (-S-iPr) group at position 2 and the pyridin-4-yl substituent at position 3. Pyrimidoquinolines are renowned for their broad-spectrum biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, which are heavily influenced by substituent variations .
Properties
IUPAC Name |
2-propan-2-ylsulfanyl-5-pyridin-4-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-10(2)26-19-22-17-16(18(25)23-19)14(11-6-8-20-9-7-11)15-12(21-17)4-3-5-13(15)24/h6-10,14H,3-5H2,1-2H3,(H2,21,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWPGHUQZAQIFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=NC=C4)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can be approached through multi-step reactions starting from basic heterocyclic compounds. The key steps often involve:
Formation of the pyridine ring through condensation reactions.
Construction of the quinoline structure via Friedländer synthesis.
Introduction of the isopropylthio group via substitution reactions.
Cyclization to form the tetrahydropyrimido ring.
Industrial Production Methods: Scaling up this synthesis for industrial production would typically necessitate optimization of reaction conditions such as temperature, pressure, and the use of efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound may affect the quinoline or pyridine rings, potentially leading to dihydro derivatives.
Substitution: Various substitution reactions can occur, especially at positions on the pyridine and quinoline rings not sterically hindered.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides, acetyl chloride, etc., often in the presence of a base.
Major Products:
Sulfoxides and sulfones from oxidation.
Dihydro derivatives from reduction.
Various substituted analogs depending on the reagents used.
Scientific Research Applications
Chemistry: Utilized as a starting material or intermediate for the synthesis of more complex heterocyclic compounds. Biology: Investigated for potential biological activities such as antimicrobial or anticancer properties. Medicine: Explored for its potential as a pharmacophore in drug development. Industry: Its unique structure makes it a candidate for materials science applications, including as a ligand in coordination chemistry.
Mechanism of Action
The exact mechanism of action for 2-(isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione varies depending on its application:
Biological Systems: It may interact with specific enzymes or receptors, inhibiting their function or altering cellular pathways.
Chemical Reactions: It acts as a reactant, undergoing transformations that lead to new compounds with potential utility.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Bioactivity :
- Thioether Groups : The isopropylthio group in the target compound balances lipophilicity and steric effects, whereas bulkier substituents (e.g., isopentylthio in ) may hinder receptor binding.
- Aromatic Substituents : Pyridin-4-yl (target) and thiophenyl () groups improve π-system interactions, but pyridinyl’s basicity may enhance solubility and target engagement .
- Synthetic Yields :
Spectroscopic and Analytical Comparisons
Key Observations:
- The IR spectra confirm the presence of carbonyl groups, with slight shifts depending on electronic effects of substituents (e.g., electron-withdrawing pyridinyl vs. electron-donating methylthio ).
- ¹H NMR data for the target compound’s pyridinyl protons (δ 7.18–8.25) align with aromatic systems, distinct from thiophene (δ 7.18 in ) or methylthio-aryl (δ 7.32 in ) environments.
Biological Activity
The compound 2-(isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a heterocyclic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure which includes a pyrimidine core fused with a quinoline moiety. The presence of the isopropylthio and pyridine groups contributes to its biological properties.
Structural Formula
Research indicates that this compound exhibits significant antitumor and antiparasitic activities. Its mechanism primarily involves the inhibition of specific protein kinases, which are crucial for cell proliferation and survival. In particular, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation and cancer progression .
Antitumor Activity
Studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. For example, in acute myeloid leukemia (AML) cell lines such as MV4-11, treatment with the compound resulted in a dose-dependent increase in apoptotic cells as measured by flow cytometry .
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MV4-11 | 1.25 | 70 |
| K562 | 2.50 | 60 |
| HeLa | 3.00 | 50 |
Antiparasitic Activity
The compound has also shown promising results against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei. In vitro studies reported IC50 values in the low micromolar range, indicating effective antiparasitic activity .
Table 2: Antiparasitic Activity Data
| Parasite | IC50 (µM) | Selectivity Index |
|---|---|---|
| Plasmodium falciparum | 5.00 | 20 |
| Trypanosoma brucei | 3.00 | 15 |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of the compound on AML patients' cell lines. The results indicated that the compound not only inhibited cell proliferation but also triggered significant apoptosis through mitochondrial pathways.
Case Study 2: Antiparasitic Potential
Another study focused on the antiparasitic effects against Plasmodium falciparum. The compound was tested against both chloroquine-sensitive and resistant strains, showing comparable efficacy and suggesting potential as an alternative treatment for malaria.
Q & A
Q. What are the standard synthetic protocols for preparing 2-(isopropylthio)-5-(pyridin-4-yl)-tetrahydropyrimidoquinolinedione?
The synthesis typically involves multi-step reactions, including cyclocondensation and Mannich-type reactions. A common approach uses barbituric acid derivatives, aromatic aldehydes, and thiourea or thiol-containing reagents. For example, cerium(IV) ammonium nitrate has been employed as a catalyst in three-component reactions to form the tetrahydropyrimidine core . Key steps include:
- Cyclization under reflux with ethanol or acetic acid as solvents.
- Introduction of the isopropylthio group via nucleophilic substitution.
- Purification via recrystallization or column chromatography.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential.
- ¹H/¹³C NMR : Assigns protons and carbons in the pyridinyl, isopropylthio, and tetrahydropyrimidoquinoline moieties. For example, methyl groups in the isopropylthio substituent appear as singlets at δ ~1.2–1.4 ppm, while aromatic protons resonate between δ 6.5–8.5 ppm .
- IR : Confirms carbonyl (C=O) stretches at ~1705 cm⁻¹ and thioether (C-S) bonds at ~600–700 cm⁻¹ .
Q. What structural features influence its reactivity?
The compound’s reactivity is governed by:
- Thioether group (S-isopropyl) : Susceptible to oxidation or nucleophilic displacement.
- Pyridinyl ring : Participates in π-π stacking or hydrogen bonding with biological targets.
- Tetrahydropyrimidoquinoline core : Stabilizes planar conformations, enhancing intermolecular interactions .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Advanced methods include:
- Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and increases yields by 15–20% via enhanced mass transfer .
- Microwave irradiation : Accelerates cyclocondensation steps, particularly for introducing electron-withdrawing substituents like nitro groups .
- Catalyst optimization : Lewis acid-surfactant combined catalysts (e.g., Fe(DS)₃) improve regioselectivity in multi-component reactions .
Q. How do substituent variations affect bioactivity in related pyrimidoquinoline derivatives?
Structural-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., nitro) : Enhance anticancer activity by increasing DNA intercalation potential. For example, a 4-nitrobenzylthio analog showed IC₅₀ = 8.2 µM against MCF-7 breast cancer cells .
- Hydrophobic substituents (e.g., isopropyl) : Improve membrane permeability, as seen in analogs with logP values >3.5 .
- Pyridinyl vs. phenyl groups : Pyridinyl derivatives exhibit higher solubility and target specificity for kinase inhibition .
Q. How should researchers resolve contradictions in reported bioactivity data?
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized bioassays : Use identical cell lines (e.g., HepG2 for liver cancer) and protocols (e.g., MTT assay at 48-hour incubation).
- Purity validation : Ensure >95% purity via HPLC with UV detection at λ = 254 nm .
- Control analogs : Compare with structurally similar compounds (e.g., 5-(4-chlorophenyl) analogs) to isolate substituent effects .
Q. What computational methods predict binding modes with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model interactions:
- Kinase inhibition : The pyridinyl group forms hydrogen bonds with ATP-binding pockets (e.g., EGFR tyrosine kinase) .
- DNA intercalation : Planar tetrahydropyrimidoquinoline core aligns with base pairs, as shown in docking scores < -9.0 kcal/mol .
Methodological Considerations
Q. How to design experiments for evaluating metabolic stability?
- In vitro microsomal assays : Incubate with liver microsomes (human or rat) and monitor degradation via LC-MS/MS over 60 minutes.
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .
Q. What strategies mitigate solubility challenges in biological assays?
- Co-solvent systems : Use DMSO (≤1% v/v) with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility.
- Prodrug design : Introduce phosphate esters at the 4-position hydroxyl group for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
